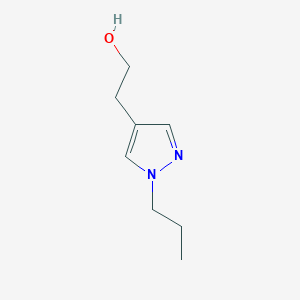

2-(1-propyl-1H-pyrazol-4-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-(1-propylpyrazol-4-yl)ethanol |

InChI |

InChI=1S/C8H14N2O/c1-2-4-10-7-8(3-5-11)6-9-10/h6-7,11H,2-5H2,1H3 |

InChI Key |

CZYRNTFAABWZTL-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C=N1)CCO |

Origin of Product |

United States |

Strategic Synthetic Routes and Methodologies for 2 1 Propyl 1h Pyrazol 4 Yl Ethan 1 Ol

Construction of the 1-Propyl-1H-pyrazole Core

The formation of the 1-propyl-1H-pyrazole nucleus is a foundational step in the synthesis of the target compound. This process can be approached through two principal stages: the initial formation of the pyrazole (B372694) ring and the subsequent regioselective attachment of the propyl group to one of the nitrogen atoms.

Cyclocondensation Approaches to Pyrazole Ring Formation

The most prevalent method for constructing the pyrazole ring is through the cyclocondensation reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. This classical approach allows for the formation of the five-membered heterocyclic ring with a high degree of efficiency. For the synthesis of a 4-substituted pyrazole, a suitably substituted 1,3-dicarbonyl precursor is required.

One common strategy involves the reaction of a β-ketoester or a β-diketone with hydrazine hydrate. The choice of the starting dicarbonyl compound will determine the substitution pattern on the resulting pyrazole ring. For instance, the reaction of a 4-substituted 1,3-diketone with hydrazine would yield a 3,5-disubstituted pyrazole, which would then require further functionalization at the C4 position.

A more direct approach to a 4-substituted pyrazole would involve a precursor that already contains the desired functionality at the corresponding position. For example, the condensation of a hydrazine with a dicarbonyl compound bearing a protected hydroxyl group or a precursor to the ethan-1-ol side chain at the C2 position could be envisioned.

| Starting Materials | Reagents | Product | Reference |

| 1,3-Dicarbonyl Compound | Hydrazine Hydrate | Substituted Pyrazole | [Generic Cyclocondensation] |

| α,β-Unsaturated Ketone | Hydrazine Hydrate | Pyrazoline (then oxidized to Pyrazole) | [General Pyrazole Synthesis] |

| Acetylenic Ketones | Hydrazine Derivatives | Mixture of Pyrazole Regioisomers | [General Pyrazole Synthesis] |

Regioselective N1-Propylation Strategies

With the pyrazole ring in place, the next critical step is the introduction of the propyl group onto one of the nitrogen atoms. The N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 isomers. Therefore, achieving high regioselectivity for the N1-propylation is paramount.

The regioselectivity of N-alkylation is influenced by several factors, including the steric hindrance of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions. In many cases, the alkylation of pyrazoles with bulky substituents at the C3 (or C5) position tends to favor the formation of the less sterically hindered N1-alkylated product.

Commonly used propylation agents include propyl halides (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base such as potassium carbonate, sodium hydride, or a tertiary amine. The choice of solvent can also play a significant role in directing the regioselectivity. For instance, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are frequently employed.

An alternative approach involves enzymatic catalysis, which can offer exceptional regioselectivity. Engineered enzymes have been shown to catalyze the N-alkylation of pyrazoles with simple haloalkanes, including propylation, with greater than 99% regioselectivity. nih.gov

| Pyrazole Substrate | Propylating Agent | Base/Catalyst | Solvent | Regioselectivity (N1:N2) |

| 4-Substituted Pyrazole | 1-Bromopropane | K₂CO₃ | DMF | Varies |

| 3(5)-Substituted Pyrazole | 1-Iodopropane | NaH | THF | Generally favors N1 |

| Pyrazole | 1-Iodopropane | Engineered Enzyme | Buffer | >99:1 |

Introduction and Functionalization of the Ethan-1-ol Side Chain at C4

Once the 1-propyl-1H-pyrazole core is synthesized, the focus shifts to the introduction and functionalization of the ethan-1-ol side chain at the C4 position. Several synthetic strategies can be employed to achieve this transformation.

Reductive Transformations of 1-(1-Propyl-1H-pyrazol-4-yl)ethanones

A reliable method for introducing the ethan-1-ol moiety involves the reduction of a corresponding ketone precursor, 1-(1-propyl-1H-pyrazol-4-yl)ethanone. This ketone can be synthesized through various routes, including the Friedel-Crafts acylation of 1-propyl-1H-pyrazole or by reacting a 4-lithiated or 4-magnesiated 1-propyl-1H-pyrazole with an acetylating agent like acetyl chloride.

The reduction of the pyrazolyl ketone to the desired secondary alcohol can be accomplished using a variety of reducing agents. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) are often sufficient for this transformation. For more resistant ketones, stronger reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran) can be used, although care must be taken to avoid the reduction of other functional groups.

| Ketone Precursor | Reducing Agent | Solvent | Product |

| 1-(1-Propyl-1H-pyrazol-4-yl)ethanone | NaBH₄ | Methanol | 2-(1-Propyl-1H-pyrazol-4-yl)ethan-1-ol |

| 1-(1-Propyl-1H-pyrazol-4-yl)ethanone | LiAlH₄ | Diethyl Ether | This compound |

Grignard or Organometallic Additions to 1-Propyl-1H-pyrazole-4-carbaldehydes

An alternative and widely used strategy involves the reaction of a Grignard reagent with a 1-propyl-1H-pyrazole-4-carbaldehyde intermediate. The required aldehyde can be synthesized through the Vilsmeier-Haack formylation of 1-propyl-1H-pyrazole. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group regioselectively at the C4 position of the pyrazole ring. nih.gov

The subsequent addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to the 1-propyl-1H-pyrazole-4-carbaldehyde results in the formation of the desired secondary alcohol, this compound, after an aqueous workup.

| Aldehyde Precursor | Grignard Reagent | Solvent | Product |

| 1-Propyl-1H-pyrazole-4-carbaldehyde | CH₃MgBr | Diethyl Ether/THF | This compound |

Direct Functionalization Pathways for the C4 Position

Recent advancements in C-H functionalization chemistry offer more direct routes to introduce the ethan-1-ol side chain, potentially bypassing the need for pre-functionalized pyrazole precursors. Transition-metal-catalyzed C-H activation at the C4 position of a 1-propyl-1H-pyrazole could allow for the direct coupling with a suitable two-carbon building block.

While specific examples for the direct installation of an ethan-1-ol group are still emerging, the principles of directed or innate C-H functionalization could be applied. For instance, a directing group at the N1 position could guide a metal catalyst to the C5 position, making a subsequent functionalization at C4 more feasible. Alternatively, under specific conditions, the inherent electronic properties of the pyrazole ring might favor direct functionalization at the C4 position. These methods, however, are often substrate-specific and may require careful optimization of catalysts, ligands, and reaction conditions.

| Pyrazole Substrate | Reagents | Catalyst | Product |

| 1-Propyl-1H-pyrazole | Ethylene oxide or a protected equivalent | Transition Metal Catalyst | This compound |

Optimization of Reaction Parameters and Yield Enhancement Techniques

The successful synthesis of this compound hinges on the meticulous optimization of reaction parameters at each stage of the proposed synthetic pathways. Key variables that significantly influence reaction outcomes include temperature, choice of solvent and catalyst, and the molar ratio of reactants.

A plausible and efficient synthetic approach commences with the functionalization of a pyrazole scaffold at the C4 position, followed by N-alkylation. A common strategy for introducing a two-carbon chain at the C4 position is through the Vilsmeier-Haack reaction to produce a 4-formylpyrazole intermediate. Subsequent manipulation of this aldehyde group is then required to yield the desired ethan-1-ol side chain.

One proposed route involves a two-step conversion of the 4-formylpyrazole. The first step is the reduction of the aldehyde to a hydroxymethyl group, which can be achieved using various reducing agents. This is followed by a one-carbon homologation sequence. For instance, conversion of the alcohol to a halide, followed by nucleophilic substitution with cyanide and subsequent reduction, can extend the carbon chain. Alternatively, the Wittig reaction using methoxymethylenetriphenylphosphine on the 4-formylpyrazole can yield an enol ether, which upon acidic hydrolysis, gives the corresponding pyrazole-4-acetaldehyde. This aldehyde can then be reduced to the target alcohol.

Another viable method for the conversion of the 4-formyl group is the Corey-Chaykovsky reaction. This reaction utilizes a sulfur ylide to convert the aldehyde into an epoxide, which can then be regioselectively opened and reduced to form the 2-hydroxyethyl group.

The final key transformation is the N-propylation of the pyrazole ring. This can be accomplished by reacting the 4-(2-hydroxyethyl)pyrazole intermediate with a propyl halide in the presence of a base. Optimization of this step involves screening different bases, solvents, and temperature conditions to maximize the yield of the desired N1-propylated isomer.

The table below summarizes the optimized parameters for the key synthetic steps.

| Step | Reaction | Reagents and Catalysts | Solvent | Temperature (°C) | Key Optimization Parameters |

| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | Dichloromethane (B109758) or neat | 0 to reflux | Stoichiometry of reagents, reaction time |

| 2a | Reduction of Aldehyde | NaBH₄ or LiAlH₄ | Methanol or THF | 0 to room temp. | Choice of reducing agent, work-up procedure |

| 2b | Wittig Reaction | (CH₃OCH₂)PPh₃Cl, base | THF or DMSO | -78 to room temp. | Base selection, temperature control |

| 2c | Corey-Chaykovsky Reaction | (CH₃)₃S(O)I, base | DMSO or THF | Room temp. | Choice of sulfur ylide and base |

| 3 | N-propylation | n-Propyl bromide, K₂CO₃ or NaH | Acetonitrile or DMF | Room temp. to 80 | Base strength, solvent polarity, temperature |

Isolation and Purification Protocols for Synthetic Intermediates and the Target Compound

The isolation and purification of the synthetic intermediates and the final product, this compound, are critical for obtaining a compound of high purity. A combination of extraction, chromatography, and crystallization techniques is typically employed.

Following each reaction step, an aqueous work-up is generally performed to remove inorganic salts and water-soluble impurities. This involves partitioning the reaction mixture between an organic solvent (such as ethyl acetate (B1210297) or dichloromethane) and water or an aqueous solution of a weak acid or base to neutralize the reaction mixture and facilitate separation.

The primary method for the purification of pyrazole derivatives is silica (B1680970) gel column chromatography. The choice of eluent system is crucial and is typically determined by thin-layer chromatography (TLC) analysis. A gradient of solvents with increasing polarity, such as a mixture of hexanes and ethyl acetate, is often used to effectively separate the desired product from unreacted starting materials and by-products. For basic pyrazole compounds, the silica gel can be deactivated with a small amount of triethylamine (B128534) to prevent streaking and improve separation.

Crystallization is another powerful purification technique, particularly for solid compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it has high solubility, and then the solution is slowly cooled to induce crystallization, leaving impurities in the mother liquor. Common solvents for the recrystallization of pyrazole derivatives include ethanol (B145695), methanol, isopropanol, ethyl acetate, and mixtures of these with water or hexanes.

For the final compound, which is an alcohol, purification by distillation under reduced pressure might be a viable option if it is a liquid at room temperature and thermally stable.

The table below outlines the typical isolation and purification protocols for the key compounds in the synthesis.

| Compound | Isolation Method | Purification Technique | Typical Solvents/Eluents |

| 4-Formylpyrazole Intermediate | Extraction | Column Chromatography, Recrystallization | Hexanes/Ethyl Acetate, Ethanol |

| 4-(2-Hydroxyethyl)pyrazole Intermediate | Extraction | Column Chromatography | Dichloromethane/Methanol |

| This compound | Extraction | Column Chromatography, Distillation | Hexanes/Ethyl Acetate |

Comprehensive Spectroscopic and Crystallographic Characterization of 2 1 Propyl 1h Pyrazol 4 Yl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H NMR spectroscopy would be employed to identify the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values (proportional to the number of protons). For 2-(1-propyl-1H-pyrazol-4-yl)ethan-1-ol, one would expect to observe signals corresponding to the protons of the propyl group (a triplet for the terminal methyl group, a sextet for the central methylene (B1212753) group, and a triplet for the methylene group attached to the pyrazole (B372694) nitrogen), the pyrazole ring protons (two singlets or doublets), the methylene protons of the ethanol (B145695) side chain (a triplet), the methylene protons adjacent to the hydroxyl group (a triplet), and the hydroxyl proton (a broad singlet).

¹³C NMR spectroscopy, often acquired with proton decoupling, would reveal the number of unique carbon environments. The spectrum would be expected to show distinct signals for the three carbons of the propyl group, the carbons of the pyrazole ring, and the two carbons of the ethanol moiety. The chemical shifts of these signals would provide insight into the electronic environment of each carbon atom.

Hypothetical Data Tables (Illustrative Only)

Should experimental data become available, it would be presented as follows:

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| e.g., 7.50 | s | - | 1H | H-3 or H-5 (Pyrazole) |

| e.g., 7.45 | s | - | 1H | H-5 or H-3 (Pyrazole) |

| e.g., 4.10 | t | e.g., 7.0 | 2H | -CH₂-N (Propyl) |

| e.g., 3.70 | t | e.g., 6.5 | 2H | -CH₂-OH |

| e.g., 2.70 | t | e.g., 6.5 | 2H | Ar-CH₂- |

| e.g., 1.85 | sext | e.g., 7.2 | 2H | -CH₂- (Propyl) |

| e.g., 1.60 | br s | - | 1H | -OH |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| e.g., 138.0 | C-3 or C-5 (Pyrazole) |

| e.g., 130.0 | C-5 or C-3 (Pyrazole) |

| e.g., 120.0 | C-4 (Pyrazole) |

| e.g., 62.0 | -CH₂-OH |

| e.g., 50.0 | -CH₂-N (Propyl) |

| e.g., 30.0 | Ar-CH₂- |

| e.g., 23.0 | -CH₂- (Propyl) |

To unambiguously assign the ¹H and ¹³C signals and to elucidate the complete molecular structure, a series of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing the connectivity between adjacent protons, for instance, within the propyl and ethanol chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for establishing the connectivity between the propyl group and the pyrazole ring (e.g., correlation from the N-CH₂ protons to the pyrazole ring carbons), and between the ethanol side chain and the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be useful for determining the preferred conformation of the molecule in solution.

¹⁵N NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, would provide direct information about the electronic environment of the two nitrogen atoms in the pyrazole ring. The chemical shifts would indicate the hybridization and bonding of the nitrogen atoms. HMBC experiments correlating protons to ¹⁵N nuclei would definitively confirm the point of attachment of the propyl group to the pyrazole ring.

Vibrational Spectroscopy (Fourier-Transform Infrared) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, allowing for the identification of its functional groups. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300-3500 cm⁻¹), C-H stretches of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrazole ring (in the 1400-1600 cm⁻¹ region), and C-O stretching of the primary alcohol (around 1050 cm⁻¹).

Hypothetical Data Table (Illustrative Only)

Table 3: Hypothetical FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| e.g., 3350 | Broad, Strong | O-H Stretch (Alcohol) |

| e.g., 2960, 2870 | Medium | C-H Stretch (Alkyl) |

| e.g., 1550 | Medium | C=N Stretch (Pyrazole) |

| e.g., 1480 | Medium | C=C Stretch (Pyrazole) |

Electronic Spectroscopy (Ultraviolet-Visible) for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The pyrazole ring in this compound constitutes the primary chromophore. The UV-Vis spectrum would be expected to show absorption maxima (λ_max) corresponding to π → π* transitions within the aromatic pyrazole system. The position and intensity of these absorptions would be influenced by the substitution pattern on the ring.

Hypothetical Data Table (Illustrative Only)

Table 4: Hypothetical UV-Vis Data for this compound

| Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment |

|---|

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide accurate measurements of bond lengths, bond angles, and torsion angles. This data would offer an unambiguous confirmation of the molecular connectivity and reveal the preferred conformation of the propyl and ethanol side chains relative to the pyrazole ring in the crystal lattice. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding involving the alcohol group.

Hypothetical Data Table (Illustrative Only)

Table 5: Hypothetical Selected Bond Lengths and Angles from X-ray Diffraction

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| N1-N2 | e.g., 1.35 |

| N1-C5 | e.g., 1.34 |

| C3-C4 | e.g., 1.38 |

| C4-C6 | e.g., 1.50 |

| C7-O1 | e.g., 1.42 |

| N2-N1-C5 | e.g., 109.0 |

| N1-C5-C4 | e.g., 106.0 |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Confirmation

Mass spectrometry is an essential analytical technique for the structural elucidation of novel compounds. By ionizing a molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, crucial information regarding the molecular formula and structural features can be obtained. While specific experimental mass spectral data for this compound is not widely available in the public domain, a theoretical analysis of its expected fragmentation pattern can be proposed based on established principles of mass spectrometry for pyrazole and alcohol moieties.

Molecular Formula Confirmation

The first step in the mass spectrometric analysis is the determination of the molecular weight of the compound. The molecular formula of this compound is C8H14N2O. High-resolution mass spectrometry (HRMS) would be the ideal technique to confirm this, as it can measure the m/z value to several decimal places, allowing for the determination of the exact elemental composition.

| Attribute | Value |

|---|---|

| Molecular Formula | C8H14N2O |

| Monoisotopic Mass | 154.1106 g/mol |

| Average Mass | 154.209 g/mol |

Fragmentation Pathway

Upon electron ionization, the this compound molecule will form a molecular ion ([M]+•), which will then undergo fragmentation. The fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragments. For this compound, fragmentation is expected to occur at both the pyrazole ring and the ethanol side chain.

Key expected fragmentation processes include:

Alpha-Cleavage: This is a characteristic fragmentation of alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom. youtube.com This would result in the formation of a stable resonance-stabilized cation.

Dehydration: The loss of a water molecule (18 Da) is another common fragmentation pathway for alcohols. youtube.com

Pyrazole Ring Fragmentation: The pyrazole ring can undergo cleavage, often initiated by the breaking of the N-N bond, followed by the loss of small neutral molecules like HCN or N2.

Loss of the Propyl Group: Cleavage of the bond between the propyl group and the pyrazole nitrogen is also a likely fragmentation event.

The following table outlines the proposed major fragmentation pathways and the expected m/z values of the resulting fragment ions.

| Proposed Fragment Structure | m/z | Proposed Fragmentation Pathway |

|---|---|---|

| [C8H14N2O]+• | 154 | Molecular Ion |

| [C7H11N2O]+ | 139 | Loss of a methyl radical (•CH3) from the propyl group |

| [C6H9N2O]+ | 125 | Loss of an ethyl radical (•C2H5) from the propyl group |

| [C8H12N2]+• | 136 | Loss of water (H2O) |

| [C5H7N2O]+ | 111 | Loss of the propyl group (•C3H7) |

| [C7H13N2]+ | 125 | Alpha-cleavage with loss of •CH2OH |

| [CH3O]+ | 31 | Fragment from alpha-cleavage |

This theoretical fragmentation analysis provides a foundational understanding of the expected mass spectrum of this compound. Experimental verification using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would be necessary to confirm these proposed pathways and provide a complete spectroscopic characterization of the molecule.

Computational and Quantum Chemical Investigations of 2 1 Propyl 1h Pyrazol 4 Yl Ethan 1 Ol

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. aip.org It is widely employed to determine the molecular geometry and electronic properties of compounds like 2-(1-propyl-1H-pyrazol-4-yl)ethan-1-ol.

Ground State Geometry Optimization and Conformational Landscapes

The first step in a typical DFT study is the optimization of the ground state geometry of the molecule. This process involves finding the arrangement of atoms that corresponds to the minimum energy, which represents the most stable structure of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformer.

Due to the presence of the propyl and ethanol (B145695) side chains, the molecule can exist in various conformations. A conformational landscape analysis is performed to identify the different stable conformers and their relative energies. This is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. The results of such an analysis would typically be presented in a table summarizing the relative energies of the most stable conformers.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| C1 (Global Minimum) | 0.00 |

| C2 | 1.25 |

| C3 | 2.87 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring, while the LUMO would be distributed over the entire molecule. The calculated HOMO-LUMO energy gap would provide a quantitative measure of its reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.54 |

| LUMO | -0.21 |

| Energy Gap (ΔE) | 6.33 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative electrostatic potential (in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (in blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic interaction. nih.gov The hydrogen atoms, particularly the one in the hydroxyl group, would exhibit positive potential, making them susceptible to nucleophilic attack. researchgate.net

Vibrational Frequency Calculations and Spectral Assignment Correlation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of the vibrational modes observed in experimental spectra. By comparing the calculated frequencies with experimental data, the accuracy of the computational model can be validated.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the stretching and bending modes of the pyrazole ring, the propyl group, and the ethanol side chain. For instance, the O-H stretching vibration of the hydroxyl group would appear as a broad band in the high-frequency region of the IR spectrum. mdpi.com

Table 3: Hypothetical Calculated and Experimental Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3550 | 3545 |

| C-H Stretch (Aromatic) | 3100 | 3095 |

| C-H Stretch (Aliphatic) | 2960 | 2955 |

| C=N Stretch | 1550 | 1548 |

| C-O Stretch | 1050 | 1045 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. nih.gov NBO analysis examines the interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, Hardness, Softness)

Chemical reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These descriptors include chemical potential, hardness, softness, and Fukui functions.

Hardness (η) and Softness (S) are measures of the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap.

Fukui functions (f(r)) identify the regions in a molecule that are most susceptible to nucleophilic (f+(r)) and electrophilic (f-(r)) attack. wikipedia.org These functions are crucial for predicting the regioselectivity of chemical reactions. scm.com

For this compound, the calculation of these descriptors would allow for a detailed prediction of its chemical behavior. The Fukui functions would pinpoint the specific atoms on the pyrazole ring and the side chains that are most likely to participate in chemical reactions.

Table 4: Hypothetical Chemical Reactivity Descriptors for this compound

| Descriptor | Value |

|---|---|

| Hardness (η) | 3.165 eV |

| Softness (S) | 0.158 eV⁻¹ |

| Electronegativity (χ) | 3.375 eV |

| Chemical Potential (μ) | -3.375 eV |

| Electrophilicity Index (ω) | 1.798 eV |

Theoretical Simulation of Spectroscopic Signatures

Computational chemistry serves as a powerful tool for predicting and understanding the spectroscopic properties of molecules like this compound. Through theoretical simulations, it is possible to generate spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, which can provide deep insights into the molecule's structural and electronic characteristics. These computational approaches, particularly those based on Density Functional Theory (DFT), are instrumental in complementing and interpreting experimental findings. tandfonline.comeurasianjournals.com

DFT has become a standard method for investigating the structural and functional properties of pyrazole derivatives due to its balance of accuracy and computational cost. eurasianjournals.com By employing specific functionals, such as B3LYP, and appropriate basis sets (e.g., 6-311++G(d,p) or 6-311G(d,p)), researchers can optimize the molecular geometry of the compound and then calculate its spectroscopic parameters. tandfonline.comresearchgate.netufms.brnih.gov The correlation between theoretical and experimental data is often very high, which validates the computational models used. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation

Theoretical calculations of NMR spectra are crucial for the structural elucidation of pyrazole derivatives. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to predict the ¹H and ¹³C NMR chemical shifts.

For a molecule such as this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom. These predicted values are then compared to experimental data. For instance, in studies of other pyrazole derivatives, a high degree of correlation between computed and experimental ¹H-NMR and ¹³C-NMR values has been observed, aiding in the precise assignment of signals. rsc.org

Below is an illustrative data table showing the type of results obtained from such theoretical NMR predictions for a hypothetical analysis of the title compound. The values are for demonstration purposes and are based on typical ranges for similar structures.

Table 1: Illustrative Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Theoretical ¹³C Shift (ppm) | Atom Position | Theoretical ¹H Shift (ppm) |

| C3 (pyrazole ring) | 135.0 | H3 (pyrazole ring) | 7.50 |

| C4 (pyrazole ring) | 118.0 | H5 (pyrazole ring) | 7.40 |

| C5 (pyrazole ring) | 130.0 | CH₂ (propyl N1) | 4.10 |

| CH₂ (propyl N1) | 52.0 | CH₂ (propyl) | 1.80 |

| CH₂ (propyl) | 24.0 | CH₃ (propyl) | 0.90 |

| CH₃ (propyl) | 11.0 | CH₂ (ethyl side chain) | 2.70 |

| CH₂ (ethyl side chain) | 30.0 | CH₂OH (ethyl side chain) | 3.80 |

| CH₂OH (ethyl side chain) | 61.0 | OH | 2.50 |

Note: These values are hypothetical and serve to illustrate the output of a computational simulation.

Infrared (IR) Spectroscopy Simulation

Theoretical vibrational analysis provides a calculated IR spectrum, which can be used to identify the characteristic functional groups within the molecule. DFT calculations are employed to determine the vibrational frequencies and their corresponding intensities. tandfonline.com In studies of pyrazole-containing compounds, computed IR spectra have shown good agreement with experimental Fourier-transform infrared (FTIR) spectra, confirming the presence of key functional groups. tandfonline.comnih.gov

For this compound, a theoretical IR spectrum would show characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the alkyl and pyrazole groups, C=N and C=C stretching vibrations within the pyrazole ring, and C-O stretching.

Table 2: Illustrative Theoretical Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) |

| O-H stretch | 3400-3500 |

| C-H stretch (aromatic) | 3100-3150 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=N stretch (pyrazole) | 1580-1620 |

| C=C stretch (pyrazole) | 1450-1500 |

| C-O stretch | 1050-1150 |

Note: These values are hypothetical and based on typical frequency ranges for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic transitions and predicting UV-Vis absorption spectra. researchgate.net These calculations can elucidate the electronic properties of the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a critical parameter for understanding the chemical reactivity and kinetic stability of the compound. researchgate.net

Theoretical studies on pyrazole derivatives have successfully correlated TD-DFT calculations with experimental UV-Vis spectra, identifying the electronic transitions responsible for the observed absorption bands. researchgate.net For this compound, such simulations would predict the maximum absorption wavelengths (λmax) corresponding to electronic transitions, likely π-π* transitions within the pyrazole ring.

Reactivity Patterns and Derivatization Chemistry of 2 1 Propyl 1h Pyrazol 4 Yl Ethan 1 Ol

Transformations Involving the Ethan-1-ol Hydroxyl Group

The primary alcohol moiety in 2-(1-propyl-1H-pyrazol-4-yl)ethan-1-ol is a versatile functional group that can undergo a variety of well-established transformations, including oxidation, esterification, etherification, and nucleophilic substitution. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton.

The oxidation of the primary hydroxyl group can yield either the corresponding aldehyde, 2-(1-propyl-1H-pyrazol-4-yl)acetaldehyde, or the carboxylic acid, 2-(1-propyl-1H-pyrazol-4-yl)acetic acid, depending on the choice of oxidizing agent and reaction conditions. Pyrazole (B372694) rings are generally stable to oxidation, although C-alkyl side chains can be oxidized to carboxylic acids under harsh conditions, such as with potassium permanganate (B83412). globalresearchonline.net

Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in an inert solvent like dichloromethane (B109758) are effective for this transformation. Over-oxidation to the carboxylic acid can be avoided by careful control of the reaction stoichiometry and temperature.

For the conversion to the carboxylic acid, stronger oxidizing agents are required. Common reagents for this purpose include potassium permanganate (KMnO4) in a basic solution, Jones reagent (CrO3 in aqueous sulfuric acid), or a two-step procedure involving an initial oxidation to the aldehyde followed by further oxidation using reagents like sodium chlorite (B76162) (NaClO2).

Table 1: Oxidation Reactions of this compound

| Product | Reagents | Reaction Conditions |

| 2-(1-Propyl-1H-pyrazol-4-yl)acetaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane, Room temperature |

| 2-(1-Propyl-1H-pyrazol-4-yl)acetaldehyde | Dess-Martin periodinane (DMP) | Dichloromethane, Room temperature |

| 2-(1-Propyl-1H-pyrazol-4-yl)acetic acid | Potassium permanganate (KMnO4) | Basic aqueous solution, Heat |

| 2-(1-Propyl-1H-pyrazol-4-yl)acetic acid | Jones Reagent (CrO3/H2SO4) | Acetone, 0°C to Room temperature |

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst or a base. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 2-(1-propyl-1H-pyrazol-4-yl)ethyl acetate (B1210297). The synthesis of various pyrazole ester derivatives is a common strategy in the development of new chemical entities. nih.govmdpi.com

Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, treatment with sodium hydride followed by methyl iodide would produce 1-propyl-4-(2-methoxyethyl)-1H-pyrazole. The synthesis of pyrazole-oxy-acetic acid derivatives has been reported, highlighting the utility of ether linkages in creating pyrazole-based compounds. vulcanchem.com

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Treatment with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine would form the corresponding tosylate. This tosylate can then be displaced by a variety of nucleophiles. For example, reaction with sodium cyanide would yield 3-(1-propyl-1H-pyrazol-4-yl)propanenitrile.

Alternatively, the alcohol can be converted directly to an alkyl halide. Reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) would yield 4-(2-chloroethyl)-1-propyl-1H-pyrazole or 4-(2-bromoethyl)-1-propyl-1H-pyrazole, respectively. These alkyl halides are versatile intermediates for further derivatization through substitution reactions with nucleophiles like amines, azides, or thiolates.

Reactions at the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle and is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the nitrogen atoms and the existing substituents. The N-propyl group at the 1-position and the ethan-1-ol side chain at the 4-position influence the regioselectivity of these reactions.

In N-alkylated pyrazoles, electrophilic substitution preferentially occurs at the C-4 position. rrbdavc.org Since the starting material already has a substituent at the C-4 position, electrophilic substitution would be expected to occur at the C-3 or C-5 positions, with the specific outcome depending on the steric and electronic effects of the substituents and the reaction conditions. However, it is well-documented that pyrazole undergoes electrophilic substitution at the 4th position. globalresearchonline.netrrbdavc.org

Common electrophilic aromatic substitution reactions include:

Halogenation: The pyrazole ring can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a bromine or chlorine atom, respectively, at the 4-position. researchgate.netencyclopedia.pub

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the electrophile. This reaction typically yields the 4-nitropyrazole derivative. globalresearchonline.netnih.govsemanticscholar.org

Sulfonation: Treatment with fuming sulfuric acid (H2SO4/SO3) introduces a sulfonic acid group (-SO3H) onto the pyrazole ring, again, preferentially at the C-4 position to give pyrazole-4-sulfonic acid. globalresearchonline.netscribd.com

Vilsmeier-Haack Formylation: This reaction, using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), introduces a formyl group (-CHO) at the C-4 position of the pyrazole ring. scribd.comnih.govwikipedia.orgscispace.comnih.govijpcbs.comorganic-chemistry.org This is a valuable transformation as the aldehyde can be further modified.

Table 2: Electrophilic Aromatic Substitution on the Pyrazole Ring

| Reaction | Reagents | Product (at C-4) |

| Halogenation | N-Bromosuccinimide (NBS) | 4-Bromo-1-propyl-1H-pyrazole derivative |

| Nitration | HNO3 / H2SO4 | 4-Nitro-1-propyl-1H-pyrazole derivative |

| Sulfonation | Fuming H2SO4 | 1-Propyl-1H-pyrazole-4-sulfonic acid derivative |

| Vilsmeier-Haack | POCl3 / DMF | 1-Propyl-1H-pyrazole-4-carbaldehyde derivative |

Functional groups introduced onto the pyrazole ring can undergo further transformations. For example, a 4-formyl group introduced via the Vilsmeier-Haack reaction can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. A nitro group can be reduced to an amino group, which can then be diazotized and subjected to Sandmeyer-type reactions to introduce a variety of other functional groups. Halogenated pyrazoles are valuable precursors for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds. encyclopedia.pub

Cycloaddition and Annulation Reactions Employing the Pyrazole Moiety

The aromatic nature of the pyrazole ring generally makes it less reactive in traditional cycloaddition reactions compared to non-aromatic dienes or alkenes. However, under specific conditions or with appropriate activation, the pyrazole core can participate in such transformations, leading to the formation of complex fused heterocyclic systems.

1,3-Dipolar Cycloadditions: The pyrazole ring itself is not a typical 1,3-dipole. However, functional groups attached to the ring can act as or be converted into 1,3-dipoles. More commonly, the π-system of the pyrazole can act as a dipolarophile, reacting with 1,3-dipoles like nitrile imines. For a molecule like this compound, the C4=C5 double bond within the pyrazole ring could potentially react with highly reactive 1,3-dipoles. In such reactions, the regioselectivity would be influenced by the electronic effects of the N1-propyl and C4-ethan-1-ol substituents. For instance, the regioselective synthesis of tetrasubstituted pyrazoles has been achieved through the Huisgen [3+2] cycloaddition of nitrile imines with alkene-based alkyne surrogates, which proceed via pyrazoline intermediates that aromatize through elimination. nih.govnih.gov

Diels-Alder Reactions: The pyrazole ring can, in principle, act as either a diene or a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. mdpi.com Its participation as a diene is rare due to its aromaticity. More feasible is its role as a dienophile, where the C4=C5 bond would react with a diene. For this to occur, the pyrazole ring typically needs to be substituted with electron-withdrawing groups to lower its LUMO energy, making it more reactive towards electron-rich dienes. The 1-propyl and 4-ethan-1-ol groups are generally considered electron-donating, which would decrease the dienophilic character of the pyrazole ring in this compound. Conversely, in inverse-electron-demand Diels-Alder reactions, an electron-rich pyrazole could react with an electron-poor diene.

Annulation Reactions: Annulation refers to the construction of a new ring fused to an existing one. For pyrazoles, this is a powerful strategy to build complex polycyclic systems. These reactions often involve the functionalization of the pyrazole core at two adjacent positions, followed by a ring-closing reaction. For this compound, functionalization at the C5 position (and potentially the C4 side chain) would be a prerequisite for annulation. For example, a common strategy involves introducing functionalities at C4 and C5 that can then react with a bifunctional reagent to form a new fused ring. An organocatalytic asymmetric [4+4] annulation of ynones and unsaturated pyrazolones has been reported to synthesize eight-membered ether-embedded 4,5-fused pyrazoles. acs.org Another approach involves the tandem alkylation/direct arylation of pyrazole substrates to form polycyclic annulated compounds. scholaris.ca

Table 1: Examples of Cycloaddition and Annulation Reactions with Pyrazole Derivatives

| Reaction Type | Pyrazole Substrate | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Generic Alkene (as alkyne surrogate) | Nitrile Imine | 1,3,4,5-Tetrasubstituted Pyrazole | nih.gov |

| [4+2] Cycloaddition | 1-Vinylpyrazoles | Cyclohexa-1,3-diene | Fused Cyclohexene-Pyrazole System | nih.gov |

| [4+4] Annulation | Unsaturated Pyrazolones | Ynones | Eight-membered Ether-fused Pyrazoles | acs.org |

| Tandem Alkylation/Direct Arylation | 4-Bromoalkyl Pyrazole | Aryl Halide, Norbornene, Pd-catalyst | Annulated Polycyclic Pyrazole | scholaris.ca |

Metal-Catalyzed Cross-Coupling Strategies for Further Elaboration

Metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the functionalization of heterocyclic compounds, including pyrazoles. znaturforsch.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, the most logical point of attachment for cross-coupling reactions would be the C5 or C3 positions of the pyrazole ring. This typically requires pre-functionalization of these positions with a halide (I, Br, Cl) or a triflate (OTf), which can then participate in various coupling reactions. The hydroxyl group of the ethan-1-ol side chain may require protection depending on the reaction conditions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with an organic halide or triflate. organic-chemistry.orgyoutube.comresearchgate.net Halogenation of this compound at the C5 position would yield a suitable substrate for Suzuki-Miyaura coupling. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at this position. The choice of ligand and base is crucial for achieving high yields, especially with electron-rich heterocyclic substrates.

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgresearchgate.netyoutube.com A C5-iodo or C5-bromo derivative of the target molecule could be coupled with various alkynes to introduce an alkynyl functional group. This group can then serve as a handle for further transformations, such as cycloadditions or reductions.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.orgmdpi.comnih.gov A C5-halopyrazole derivative could be reacted with various alkenes to form a new C-C bond, leading to the introduction of a substituted vinyl group at the C5 position. The stereoselectivity of the newly formed double bond is a key consideration in this reaction.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting an aryl halide with an amine. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org A C5-halo derivative of this compound could be coupled with a wide variety of primary or secondary amines, amides, or other nitrogen nucleophiles. This provides a direct route to 5-amino- or 5-substituted-aminopyrazole derivatives, which are valuable building blocks in medicinal chemistry.

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions on 4-Substituted Pyrazoles

| Reaction | Typical Pyrazole Substrate | Coupling Partner | Catalyst System (Example) | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-1H-pyrazole | mdpi.com |

| Sonogashira | 3-Iodo-1H-pyrazole derivative | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-Alkynyl-1H-pyrazole | researchgate.net |

| Heck | Aryl halide | Vinylpyrazole | Pd(OAc)₂, PPh₃, Base | Styrylpyrazole | nih.gov |

| Buchwald-Hartwig | 4-Bromo-1-tritylpyrazole | Amine | Pd(dba)₂, tBuDavePhos, NaOtBu | 4-Amino-1-tritylpyrazole | nih.gov |

2 1 Propyl 1h Pyrazol 4 Yl Ethan 1 Ol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Novel Pyrazole-Fused Heterocyclic Systems

The fusion of a pyrazole (B372694) ring with other heterocyclic systems is a powerful strategy for generating novel compounds with diverse chemical and biological properties. chim.it The functional groups of 2-(1-propyl-1H-pyrazol-4-yl)ethan-1-ol make it an ideal starting point for constructing such condensed architectures. The primary alcohol can be readily oxidized to the corresponding aldehyde, 2-(1-propyl-1H-pyrazol-4-yl)acetaldehyde, or carboxylic acid, 2-(1-propyl-1H-pyrazol-4-yl)acetic acid. These oxidized derivatives, bearing electrophilic centers, can then participate in cyclocondensation reactions with suitably functionalized reaction partners.

The synthesis of pyrazole-fused systems often relies on the reaction of a pyrazole precursor bearing reactive functional groups with a bifunctional reagent, leading to the formation of a new ring. For instance, pyrazole-4-carbaldehydes are versatile precursors for a variety of fused systems, including pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. semanticscholar.org

By oxidizing the ethanol (B145695) side chain of this compound, it can be converted into a reactive aldehyde. This intermediate can then undergo condensation reactions, such as the Friedländer annulation, with compounds containing an active methylene (B1212753) group adjacent to a carbonyl or cyano group, to yield pyrazolo-fused pyridines. semanticscholar.org Similarly, reaction with ureas, thioureas, or guanidines could lead to the formation of pyrazolo-fused pyrimidines, pyrimidinones, or pyrimidinethiones, which are scaffolds of significant interest in medicinal chemistry.

Table 1: Potential Pyrazole-Fused Heterocyclic Systems from this compound Derivatives

| Precursor Derivative | Reagent | Resulting Fused System |

|---|---|---|

| 2-(1-propyl-1H-pyrazol-4-yl)acetaldehyde | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) | Pyrazolo[3,4-b]pyridine |

| 2-(1-propyl-1H-pyrazol-4-yl)acetaldehyde | Hydrazine (B178648) or substituted hydrazines | Pyrazolo[3,4-d]pyridazine |

| 2-(1-propyl-1H-pyrazol-4-yl)acetic acid derivative | o-Phenylenediamine | Pyrazolo-fused benzimidazole |

Spirocyclic and bridged heterocyclic systems are highly sought after due to their rigid, three-dimensional structures which are valuable in drug design for precise orientation of functional groups. The side chain of this compound provides a crucial anchor point for the construction of these complex topologies.

For the synthesis of spiro-pyrazoles, the ethanol group can be transformed into a longer chain with a terminal reactive site. This modified side chain could then participate in an intramolecular cyclization onto a pre-functionalized pyrazole ring. Alternatively, the pyrazole itself can be used as a component in cycloaddition reactions. For example, a derivative of the title compound could be designed to react via a 1,3-dipolar cycloaddition, a known method for creating spiro(indolizine-pyrazole) derivatives. researchgate.net

The formation of bridged-pyrazole derivatives could be envisioned by first preparing a dialdehyde (B1249045) from the parent compound. Multicomponent reactions involving dialdehydes are known to be capable of producing bridged heterocyclic systems. nih.gov This would involve a more extensive modification of the starting material but highlights its potential as a foundational scaffold for intricate molecular engineering.

Role in the Design and Assembly of Complex Molecular Scaffolds

The term "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached. The pyrazole ring is considered a privileged scaffold due to its frequent appearance in biologically active compounds. nih.govresearchgate.net this compound serves as an excellent starting point for building complex scaffolds, offering three distinct points for modification: the N1-propyl group, the C4-ethanol side chain, and the C3/C5 positions of the pyrazole ring (via lithiation or halogenation).

The N-propyl group provides lipophilicity and can engage in van der Waals interactions within a biological target. The C4-ethanol side chain can be used as a handle to link the pyrazole core to other molecular fragments through ether, ester, or amide linkages, enabling the assembly of larger, modular structures. This modular approach is central to modern drug discovery and materials science, allowing for the systematic variation of substituents to optimize the properties of the final compound.

Applications in the Synthesis of Specialized Chemical Ligands and Materials

The pyrazole ring, with its two adjacent nitrogen atoms, is an excellent N,N'-bidentate ligand for coordinating with metal ions. This property is widely exploited in the fields of catalysis, materials science, and bioinorganic chemistry. chim.itajgreenchem.com this compound is a precursor to ligands with tailored properties.

The ethanol side chain can act as an additional coordinating site, making the molecule a potential N,O-bidentate ligand. Furthermore, this alcohol can be functionalized to introduce other donor atoms or to tether the pyrazole unit to a solid support or a larger molecular assembly. For example, the synthesis of 2,2,2-tris(pyrazol-1-yl)ethanol has demonstrated the value of pyrazole-ethanol structures in creating tridentate "scorpionate-like" ligands. nih.gov By analogy, the title compound could be used to create ligands where the N-propyl group sterically and electronically tunes the coordination environment around a metal center, influencing the catalytic activity or photophysical properties of the resulting complex.

Table 2: Potential Ligand Applications

| Ligand Type | Coordination Sites | Potential Application |

|---|---|---|

| N,O-Bidentate | Pyrazole N2, Ethanol O | Homogeneous Catalysis |

| Functionalized Ligand | Pyrazole N2, Modified side chain | Metal-Organic Frameworks (MOFs) |

Participation in Multi-Component Reaction Sequences for Molecular Diversity

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, promoting efficiency and molecular diversity. nih.gov Pyrazole derivatives are frequently used as key components in MCRs.

A well-established MCR is the four-component synthesis of pyrano[2,3-c]pyrazoles, which typically involves the reaction of a hydrazine, a β-ketoester, an aldehyde, and an active methylene compound like malononitrile. nih.govresearchgate.net The title compound, this compound, can be readily oxidized to the corresponding aldehyde, 2-(1-propyl-1H-pyrazol-4-yl)acetaldehyde. This aldehyde can then serve as one of the four components in this reaction. This strategy would efficiently incorporate the 1-propyl-pyrazole moiety into a diverse library of pyranopyrazole derivatives, which are themselves valuable scaffolds for biological screening. This approach underscores the utility of the title compound as a gateway molecule to rapidly generate libraries of complex, drug-like compounds.

Future Directions and Perspectives in the Research of 2 1 Propyl 1h Pyrazol 4 Yl Ethan 1 Ol Chemistry

Investigation of Novel and Sustainable Synthetic Methodologies

While classical methods for pyrazole (B372694) synthesis, such as the Paal-Knorr reaction involving 1,3-dicarbonyl compounds and hydrazines, are well-established, future research will likely focus on more sustainable and efficient strategies for synthesizing 2-(1-propyl-1H-pyrazol-4-yl)ethan-1-ol. nih.gov The development of green chemistry approaches is paramount to minimize environmental impact and improve economic feasibility.

Key areas for investigation include:

Catalyst Development: The use of earth-abundant and non-toxic metal catalysts, such as iron, is a promising alternative to noble metal catalysts. rsc.org Research into iron-catalyzed multicomponent reactions, which allow the assembly of complex molecules like pyrazoles from simple, readily available starting materials such as biomass-derived alcohols, could provide a direct and sustainable route. rsc.orgresearchgate.net

Innovative Reaction Media and Conditions: Exploring greener solvents, such as water, ionic liquids, or deep eutectic solvents, can significantly reduce the reliance on volatile and often toxic organic solvents. researchgate.net Furthermore, the application of energy-efficient techniques like microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in pyrazole synthesis. nih.govresearchgate.net

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without isolating intermediates can enhance efficiency and reduce waste. mdpi.com A future approach could involve a one-pot synthesis starting from simple ketones and acid chlorides to generate the necessary 1,3-diketone in situ, followed by cyclization with 1-propylhydrazine. mdpi.com

| Methodology | Key Features | Potential Advantages for Synthesizing this compound | References |

|---|---|---|---|

| Iron-Catalyzed Multicomponent Synthesis | Uses earth-abundant metal; combines several simple starting materials. | Low cost, low toxicity, high atom economy, potential use of biomass feedstock. | rsc.orgresearchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and efficiently. | Drastically reduced reaction times, often higher yields, improved purity. | nih.govresearchgate.net |

| Synthesis in Green Solvents | Employs environmentally benign solvents like water or deep eutectic solvents. | Reduced environmental impact, enhanced safety, potential for catalyst recycling. | researchgate.net |

| One-Pot Tandem Reactions | Multiple reaction steps are performed sequentially in the same reactor. | Increased efficiency, reduced waste from purification steps, time-saving. | mdpi.com |

In-Depth Mechanistic Studies of Its Unique Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and discovering new reactivity. While general mechanisms for pyrazole formation are known, the specific influence of the N-propyl and 4-hydroxyethyl substituents warrants detailed investigation.

Future mechanistic studies could focus on:

Substituent Effects: A systematic investigation into how the electronic and steric properties of the N-propyl group and the ethan-1-ol side chain affect the regioselectivity and reactivity of the pyrazole core is needed. researchgate.net For instance, understanding how the side chain influences electrophilic aromatic substitution at the C5 position is of synthetic interest.

Reaction Intermediates: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR, IR) and trapping experiments to identify and characterize transient intermediates can provide direct evidence for the proposed reaction pathways. researchgate.net A recent study on pyrazole synthesis via oxidation-induced N-N coupling of diazatitanacycles highlights the complexity and potential for novel mechanistic pathways in pyrazole formation. umn.edursc.org

Oxidation Pathways: The oxidation of the ethanol (B145695) side chain is a key potential transformation. Studies have shown that oxidation of 2-(pyrazolyl)ethanols can lead to different products, such as 2-oxoacetic acids or carboxylic acids, depending on the position of the substituent on the pyrazole ring. researchgate.net A detailed mechanistic study of the oxidation of this compound would be valuable for controlling the reaction outcome and accessing new derivatives.

Development of Chemoenzymatic or Biocatalytic Pathways

The integration of biological catalysts (enzymes or whole microorganisms) into synthetic routes offers significant advantages in terms of selectivity, mild reaction conditions, and sustainability. mdpi.com For a chiral molecule like this compound (if a chiral center is introduced), or for its stereoselective transformations, biocatalysis is a particularly attractive avenue.

Prospective research in this area includes:

Enzymatic Reduction for Chiral Synthesis: The synthesis of enantiomerically pure alcohols is a well-established application of biocatalysis. mdpi.com Future work could involve the enzymatic reduction of a precursor ketone, 2-(1-propyl-1H-pyrazol-4-yl)-1-ethanone, using alcohol dehydrogenases (ADHs). Screening a panel of (R)- and (S)-selective ADHs could provide access to either enantiomer of the target alcohol with high optical purity. nih.gov

Kinetic Resolution: An alternative approach is the kinetic resolution of the racemic alcohol. Enzymes like lipases could be used to selectively acylate one enantiomer, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted, slow-reacting enantiomer.

Engineered Biosynthetic Pathways: In the long term, the development of engineered microorganisms capable of producing pyrazole-containing molecules from simple feedstocks could be envisioned. While challenging, this represents the ultimate goal in sustainable chemical production.

Peroxygenase-Catalyzed Reactions: Peroxygenases are versatile enzymes capable of performing a wide range of selective oxidation reactions. nih.gov They could be explored for the specific hydroxylation or other oxidative transformations of the pyrazole scaffold or its side chains under mild, environmentally friendly conditions.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical phenomena. researchgate.net Applying these methods to this compound can provide deep insights into its properties and guide experimental work.

Future computational studies could target:

Predicting Reaction Outcomes: DFT calculations can be used to model reaction pathways and transition states for various synthetic routes. nih.gov This allows for the prediction of regioselectivity in pyrazole formation and the feasibility of proposed transformations, saving significant experimental time and resources. doi.org

Understanding Molecular Properties: The calculation of geometric parameters, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps can help rationalize the compound's stability, electronic properties, and reactivity. researchgate.netresearchgate.netnih.gov For example, mapping the electrostatic potential can identify the most likely sites for electrophilic or nucleophilic attack.

Spectroscopic Characterization: Theoretical calculations of NMR and IR spectra can aid in the structural elucidation and confirmation of newly synthesized compounds. nih.govresearchgate.net Comparing theoretically predicted spectra with experimental data provides a powerful method for structural verification.

Designing Novel Derivatives: By modeling the properties of hypothetical derivatives of this compound, computational methods can guide the design of new molecules with desired electronic or steric properties for specific applications, thus accelerating the discovery process.

| Computational Method | Research Application | Predicted Outcome/Insight | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction pathways for synthesis. | Predicting transition state energies, reaction barriers, and regioselectivity. | nih.govdoi.org |

| Frontier Molecular Orbital (FMO) Theory | Analyzing chemical reactivity. | Identifying HOMO-LUMO gap to predict electronic transitions and kinetic stability. | researchgate.netresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Mapping reactive sites. | Visualizing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | researchgate.net |

| Time-Dependent DFT (TD-DFT) | Simulating spectroscopic properties. | Predicting NMR, IR, and UV-Vis spectra to aid in structural confirmation. | nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1-propyl-1H-pyrazol-4-yl)ethan-1-ol, and how are reaction conditions optimized?

- Methodology : A common approach involves refluxing pyrazole derivatives with hydrazines or carbonyl-containing reagents in ethanol/acetic acid mixtures. For example, phenylhydrazine and ethyl acetoacetate in ethanol/acetic acid under reflux yield pyrazolone derivatives . For the target compound, substituting propane-1,3-diol derivatives or propyl hydrazines could be explored. Reaction time (6–30 hours) and solvent selection (xylene for high-boiling reactions) significantly impact yield and purity .

- Optimization : Adjusting stoichiometry (1:1 molar ratio of precursors), temperature (50–100°C), and acid catalysis (glacial acetic acid) can improve efficiency. Recrystallization from methanol or ethanol is typical for purification .

Q. How is the purity of this compound assessed in academic settings?

- Analytical Methods :

- Thin-Layer Chromatography (TLC) : Use toluene/ethyl acetate/water (8.7:1.2:1.1) as a solvent system; visualize with iodine vapor .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure separation of polar by-products .

- FTIR : Confirm functional groups (e.g., O–H stretch at 3300 cm⁻¹, pyrazole C–N vibrations at 1600 cm⁻¹) .

Q. What spectroscopic techniques are used for structural characterization?

- Basic Characterization :

- ¹H/¹³C NMR : Assign pyrazole ring protons (δ 7.5–8.5 ppm) and ethanol moiety (δ 3.6–4.0 ppm for –CH₂OH) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 181) and fragmentation patterns verify the backbone .

- Advanced Methods :

- X-Ray Crystallography : Resolve dihedral angles between pyrazole and substituent rings (e.g., 16–51° deviations observed in analogs) .

Advanced Research Questions

Q. How can structural contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved?

- Root Cause : Dynamic effects (e.g., tautomerism in pyrazole rings) or steric hindrance from the propyl group may cause splitting .

- Solutions :

- 2D NMR (COSY, HSQC) : Map proton-proton coupling and carbon-proton correlations to confirm connectivity .

- Variable-Temperature NMR : Identify tautomeric equilibria by observing signal coalescence at elevated temperatures .

Q. What strategies address low yields (<45%) in the synthesis of this compound?

- Key Factors :

- By-Product Formation : Competing reactions (e.g., over-alkylation) reduce yield. Use excess propylating agents (e.g., 1-bromopropane) and monitor intermediates via TLC .

- Catalysis : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (ZnCl₂) may enhance regioselectivity .

- Case Study : Refluxing with chloranil in xylene for 25–30 hours improved yields in related pyrazole sulfonamide syntheses .

Q. How can computational methods predict the biological activity of this compound?

- Approach :

- Molecular Docking : Screen against anti-inflammatory targets (e.g., COX-2) using pyrazole analogs as templates. Pyrazole derivatives show affinity for hydrophobic binding pockets .

- QSAR Modeling : Correlate substituent effects (e.g., propyl chain length) with logP and IC₅₀ values from existing data on pyrazole-based drugs .

Q. What experimental designs evaluate the compound’s stability under physiological conditions?

- Protocol :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC .

- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated oxidation of the ethanol moiety .

Data Contradiction Analysis

Q. How to reconcile discrepancies in melting points reported across studies?

- Potential Causes : Polymorphism or residual solvents (e.g., methanol vs. ethanol recrystallization).

- Resolution :

- DSC/TGA : Determine exact melting ranges and solvent loss profiles .

- Single-Crystal Analysis : Confirm dominant polymorphic form .

Q. Why do biological assays on pyrazole derivatives show conflicting results (e.g., anti-inflammatory vs. inactive)?

- Critical Factors :

- Substituent Positioning : The propyl group’s orientation (e.g., 1- vs. 3-position) alters steric and electronic interactions with targets .

- Assay Conditions : Varying cell lines (e.g., RAW264.7 vs. THP-1) or endotoxin levels may skew results .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.